molecular formula C6H4ClN3O B12346240 6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one

6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one

Cat. No.: B12346240
M. Wt: 169.57 g/mol
InChI Key: UQRNQDQCKLGJND-UHFFFAOYSA-N
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Description

6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications.

    Imidazo[1,2-b]pyridazines: Studied for their biological activities.

    Imidazo[4,5-b]pyridines: Investigated for their potential as enzyme inhibitors.

The uniqueness of this compound lies in its specific structural features and the presence of the chlorine atom, which can influence its reactivity and biological properties .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H4ClN3O/c7-5-1-3-4(2-8-5)10-6(11)9-3/h1-2,5H,(H,9,11)

InChI Key

UQRNQDQCKLGJND-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=O)N2)C=NC1Cl

Origin of Product

United States

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